molecular formula C22H19BrClNO2 B5143597 9-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]carbazole

9-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]carbazole

Cat. No.: B5143597
M. Wt: 444.7 g/mol
InChI Key: UCKYKJZBIDEHJM-UHFFFAOYSA-N
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Description

9-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]carbazole is a complex organic compound that features a carbazole core substituted with a 4-bromo-2-chlorophenoxyethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]carbazole typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

9-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]carbazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]carbazole depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]carbazole is unique due to the combination of its carbazole core and the 4-bromo-2-chlorophenoxyethoxyethyl substituent. This unique structure imparts specific chemical and physical properties that are not found in simpler related compounds .

Properties

IUPAC Name

9-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrClNO2/c23-16-9-10-22(19(24)15-16)27-14-13-26-12-11-25-20-7-3-1-5-17(20)18-6-2-4-8-21(18)25/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKYKJZBIDEHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOCCOC4=C(C=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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